1,3-Benzodioxole-5-heptanal
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Overview
Description
1,3-Benzodioxole-5-heptanal is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring and an aldehyde functional group attached to a heptane chain. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-heptanal typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to enhance efficiency and scalability. These methods utilize recyclable heterogeneous catalysts to facilitate the reaction, ensuring high conversion rates and selectivity . The continuous flow approach also allows for better heat and mass transfer, precise temperature control, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-heptanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Nitro or halogenated derivatives of this compound
Scientific Research Applications
1,3-Benzodioxole-5-heptanal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-heptanal involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . In medicinal applications, the compound’s derivatives inhibit microsomal cytochrome-P450-family enzymes, extending the retention time of co-administered drugs and enhancing their therapeutic effects .
Comparison with Similar Compounds
1,3-Benzodioxole-5-heptanal can be compared with other similar compounds, such as 1,3-Benzodioxole, 1,4-Benzodioxine, and Piperonal.
1,3-Benzodioxole: Similar in structure but lacks the heptanal chain, making it less versatile in certain chemical syntheses.
1,4-Benzodioxine: Contains a different ring structure, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the benzodioxole ring with a heptanal chain, providing distinct reactivity and applications in various fields.
Properties
CAS No. |
93826-98-3 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)heptanal |
InChI |
InChI=1S/C14H18O3/c15-9-5-3-1-2-4-6-12-7-8-13-14(10-12)17-11-16-13/h7-10H,1-6,11H2 |
InChI Key |
DMFOETKYWSSQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCCCCC=O |
Origin of Product |
United States |
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